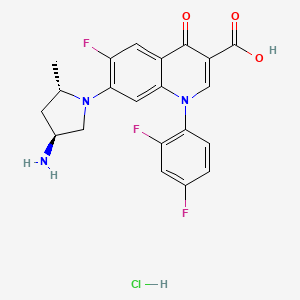

3-Quinolinecarboxylic acid, 7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (2S-trans)-

Übersicht

Beschreibung

A 80556 ist ein Fluorchinolon-Antibiotikum, das für seine starke antibakterielle Wirkung gegen eine Vielzahl von Organismen bekannt ist, darunter grampositive, gramnegative und anaerobe Bakterien . Es wurde umfassend auf seine Wirksamkeit bei der Behandlung von bakteriellen Infektionen untersucht und hat sowohl in vitro als auch in vivo vielversprechende Ergebnisse gezeigt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von A 80556 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Chinolonstruktur. Zu den wichtigsten Schritten gehören:

Bildung des Chinolonkerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Chinolonrings.

Einführung der Fluorgruppe: Die Fluorierung wird typischerweise unter Verwendung von Reagenzien wie Diethylaminoschwefeltrifluorid (DAST) oder ähnlichen Fluorierungsmitteln erreicht.

Substitutionsreaktionen: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen in den Chinolonkern eingeführt, häufig unter Verwendung von Reagenzien wie Alkylhalogeniden oder Arylhalogeniden unter basischen Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion von A 80556 folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dazu gehören:

Optimierung der Reaktionsbedingungen: Temperatur, Druck und Lösungsmittelsysteme werden optimiert, um Ausbeute und Reinheit zu maximieren.

Verwendung von Durchflussreaktoren: Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsparameter und können große Mengen an Reaktanten verarbeiten.

Reinigungsprozesse: Techniken wie Kristallisation, Chromatographie und Umkristallisation werden verwendet, um das Endprodukt zu reinigen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

A 80556 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, wobei verschiedene Substituenten in den Chinolonkern eingeführt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide, Arylhalogenide und Basen wie Natriumhydroxid oder Kaliumcarbonat werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von A 80556 mit unterschiedlichen Substituenten, die veränderte biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Clinical Evaluations

Recent clinical evaluations have highlighted the efficacy of these compounds in treating bacterial infections. The compound under discussion has shown promising results in preclinical trials, particularly against strains resistant to conventional antibiotics. The ongoing research aims to establish its safety and effectiveness in clinical settings .

Pharmacokinetics

The pharmacokinetic properties of 3-quinolinecarboxylic acids are crucial for their therapeutic application. Research has focused on optimizing solubility and bioavailability through structural modifications. The stereochemistry at the pyrrolidine moiety plays a significant role in enhancing these properties while maintaining antibacterial activity .

Case Studies

Several studies have documented the effectiveness of 3-quinolinecarboxylic acids in treating bacterial infections:

- Study on Efficacy Against Resistant Strains : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced bacterial load in animal models infected with multidrug-resistant strains of Escherichia coli and Staphylococcus aureus .

- Comparative Analysis with Existing Antibiotics : Comparative studies have shown that the compound exhibits superior antibacterial activity compared to traditional antibiotics such as ciprofloxacin and levofloxacin, particularly against resistant pathogens .

Wirkmechanismus

A 80556 exerts its antibacterial effects by inhibiting bacterial topoisomerase II (also known as DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, A 80556 prevents the bacteria from replicating and ultimately leads to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weiteres Fluorchinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichem Wirkungsspektrum.

Ofloxacin: Ein Fluorchinolon mit ähnlichen antibakteriellen Eigenschaften, aber unterschiedlichem pharmakokinetischem Profil.

Lomefloxacin: Ein weiteres Mitglied der Fluorchinolon-Klasse mit unterschiedlicher chemischer Struktur und Wirkungsspektrum.

Einzigartigkeit von A 80556

A 80556 ist einzigartig in seiner starken Aktivität gegen eine breite Palette von Bakterienarten, einschließlich solcher, die gegen andere Fluorchinolone resistent sind. Seine spezifische chemische Struktur ermöglicht eine verbesserte Bindung an bakterielle Topoisomerasen, was es zu einer wertvollen Verbindung im Kampf gegen bakterielle Infektionen macht .

Biologische Aktivität

3-Quinolinecarboxylic acid derivatives, particularly the compound 3-Quinolinecarboxylic acid, 7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (2S-trans)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and potential anticancer properties, supported by data tables and research findings.

Antibacterial Activity

The antibacterial efficacy of 3-quinolinecarboxylic acid derivatives has been extensively studied. These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents significantly influences the antibacterial potency of these compounds. For instance:

- Fluorine Substituents : The introduction of fluorine at the 6-position enhances antibacterial activity. Compounds with methylamino at the 1-position and piperazinyl groups at the 7-position demonstrated superior activity compared to their unsubstituted counterparts .

- Pyrrolidine Ring Modifications : Variations in the pyrrolidine ring, such as methyl or phenyl groups, have shown to improve potency against various bacterial strains .

Case Studies

- Study on Amifloxacin : A derivative known as amifloxacin (7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid) exhibited exceptional potency against Gram-positive organisms in both in vitro and in vivo settings. The minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL against Escherichia coli .

- Machine Learning Predictions : A recent study utilizing machine learning predicted antimicrobial activity based on substituent combinations. The trifluoromethyl group was identified as a strong enhancer of antimicrobial properties across various quinoline derivatives .

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Amifloxacin | Amifloxacin Structure | 0.25 | Antibacterial |

| Compound X | Compound X Structure | 0.5 | Antibacterial |

Anticancer Potential

The quinolone class has been recognized for its potential as a therapeutic agent against various cancer types due to its ability to inhibit topoisomerases.

Quinolones interact with DNA topoisomerases, forming a cleavable complex that prevents DNA replication and transcription. This mechanism is crucial for their anticancer activity, making them valuable in the development of new cancer therapies .

Eigenschaften

IUPAC Name |

7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23;/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30);1H/t10-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGYQYMKFYFSM-JGAZGGJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114676-82-3 | |

| Record name | A 80556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114676823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8E82X3L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.